molecular formula C12H22O3 B8769229 11-Oxoundecanoic acid methyl ester CAS No. 1931-65-3

11-Oxoundecanoic acid methyl ester

Cat. No. B8769229
CAS RN: 1931-65-3
M. Wt: 214.30 g/mol
InChI Key: RHGDHBUHYHTCSH-UHFFFAOYSA-N
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Patent
US04950666

Procedure details

Dimethylsulfoxide, 178 ml, was heated to 150° C. as nitrogen was bubbled through it. Sodium bicarbonate, 23.7 grams (0.282 mole), was added portionwise while maintaining the reaction mixture temperature at 140°-160° C. Upon completion of addition, 13.6 grams (0.037 mole) of methyl 11-(4-methylphenylsulfonyloxy)undecanoate was added portionwise during a ten minute period. Upon completion of addition the reaction mixture was allowed to cool to ambient temperature, and then it was poured into 600 ml of ice-water. The mixture was stirred until the ice melted, and then it was extracted with three portions of heptane. The combined extracts were washed with three portions of water followed by two portions of an aqueous solution saturated with sodium chloride. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure yielding 7.8 grams of methyl 11-oxoundecanoate. The nmr spectrum was consistent with the proposed structure.
Name
methyl 11-(4-methylphenylsulfonyloxy)undecanoate
Quantity
13.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1C=CC(S([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23])(=O)=O)=CC=1>CS(C)=O>[O:11]=[CH:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23]

Inputs

Step One
Name
methyl 11-(4-methylphenylsulfonyloxy)undecanoate
Quantity
13.6 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCC(=O)OC
Step Two
Name
ice water
Quantity
600 mL
Type
reactant
Smiles
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was bubbled through it
ADDITION
Type
ADDITION
Details
Sodium bicarbonate, 23.7 grams (0.282 mole), was added portionwise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture temperature at 140°-160° C
ADDITION
Type
ADDITION
Details
was added portionwise during a ten minute period
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
it was extracted with three portions of heptane
WASH
Type
WASH
Details
The combined extracts were washed with three portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=CCCCCCCCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.